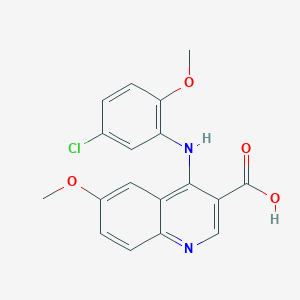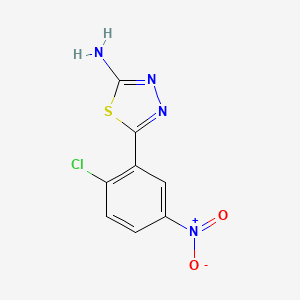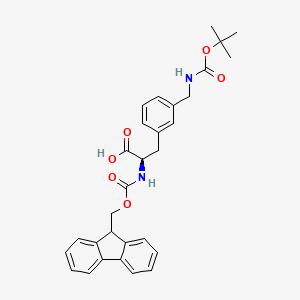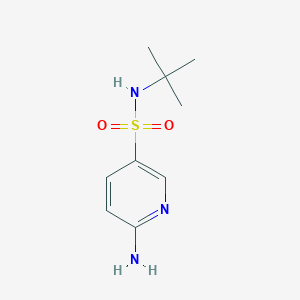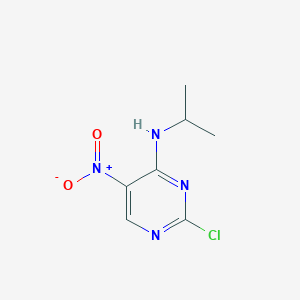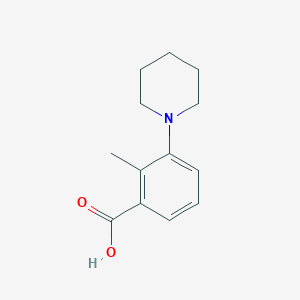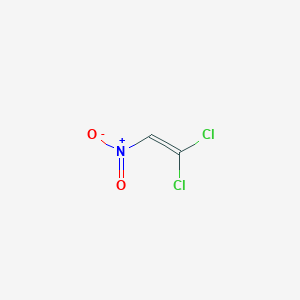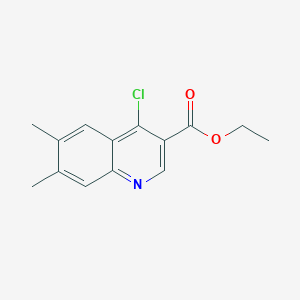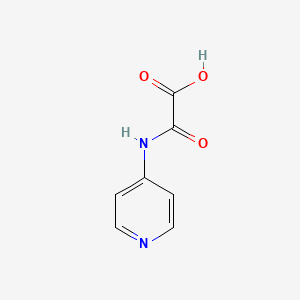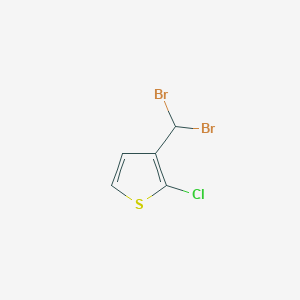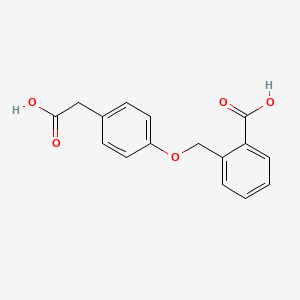
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Descripción general
Descripción
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” is a phenylacetic acid derivative . It has the molecular formula C16H14O5 . This compound has been used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” consists of a benzoic acid core with a carboxymethylphenoxy group attached to the second carbon atom . The molecular weight of this compound is 286.28 g/mol .
Physical And Chemical Properties Analysis
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” has a molecular weight of 286.28 g/mol . It has a computed XLogP3 value of 1.5, indicating its relative lipophilicity . This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .
Aplicaciones Científicas De Investigación
Ionophore Synthesis and Selectivity
- Synthesis of Carboxylic Ionophores: Derivatives of ω-hydroxy carboxylic ionophore containing benzoic acid structures have been synthesized. These compounds exhibited high selectivity for potassium ions (K+) over sodium ions (Na+), suggesting potential applications in ion transport and sensing technologies (Chikaraishi-Kasuga et al., 1997).
Plant Growth Regulation
- Plant Growth-Regulating Substances: Research on chloro- and methyl-substituted phenoxyacetic and benzoic acids has shown their significant physiological activity in plant growth tests. These compounds, with specific substitutions, exhibit growth-promoting activities, highlighting their potential in agriculture and horticulture (Pybus et al., 1959).
Medical Chemistry and Drug Discovery
- EP1 Receptor Antagonists: In the field of medicinal chemistry, certain benzoic acid derivatives have been discovered as EP1 receptor selective antagonists. These findings are significant for developing drugs targeting prostaglandin E2 (PGE2) pathways, potentially useful in treating various inflammatory conditions (Naganawa et al., 2006).
Fluorescence Probes
- Development of Novel Fluorescence Probes: Benzoic acid derivatives have been used to create novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals. These probes have applications in biological and chemical research for studying oxidative stress and related processes (Setsukinai et al., 2003).
Biotechnological Synthesis
- Biotechnological Applications: The compound 4-OH benzoic acid, synthesized from phenol and CO2 using a Carboxylase enzyme, represents a significant advancement in biotechnology. This process demonstrates a sustainable approach for synthesizing valuable chemicals (Aresta et al., 1998).
Drug Binding Studies
- Binding to Serum Albumin: Studies have shown that phenolic acids and their derivatives, sharing the benzoic acid core, have significant binding interactions with serum albumin. This research provides insights into how these compounds maybe distributed and metabolized in the body, which is crucial for drug development and therapeutic applications (Yuan et al., 2019).
Environmental Applications
- Treatment of Herbicides: Research on phenoxyacetic and benzoic acid herbicides has led to the development of membrane bioreactor (MBR) technology for their treatment. This technology is effective in breaking down toxic herbicides, highlighting its potential in environmental protection and waste management (Ghoshdastidar & Tong, 2013).
Chemical Analysis and Characterization
- GC Analysis of Phenolic Acids: Benzoic acid and its derivatives have been studied for their conversion to derivatives amenable to gas chromatography (GC), which is essential for chemical analysis and identification (Hušek, 1992).
Hemoglobin Modifiers
- Allosteric Modifiers of Hemoglobin: Certain benzoic acid derivatives have been identified as potent allosteric effectors of hemoglobin. These compounds may have potential applications in treating conditions related to depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).
Material Science
- Liquid Crystal Synthesis: Derivatives of benzoic acid are used as intermediates in the synthesis of liquid crystals, which have applications in displays and other optical technologies (Qing, 2000).
Safety And Hazards
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” may cause skin irritation and serious eye damage . It may also cause damage to organs (such as the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWXPITXHFIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485096 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
CAS RN |
55453-89-9 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

